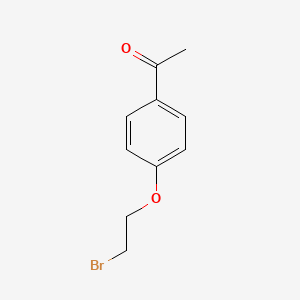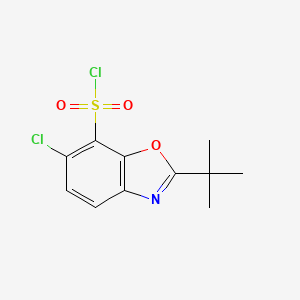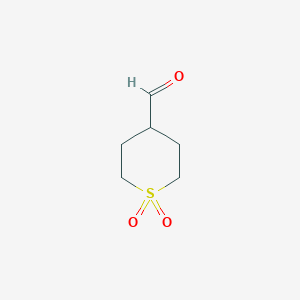
Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide is a chemical compound that has been the subject of various synthetic studies. The compound is characterized by its thiopyran ring, a sulfur-containing heterocycle, and the presence of a carbaldehyde group along with two oxygen atoms in a sulfonyl group (1,1-dioxide). This structure has been explored for its potential in various chemical reactions and applications.
Synthesis Analysis
The synthesis of Tetrahydro-2H-thiopyran 1,1-dioxides has been achieved through an innovative [1+1+1+1+1+1] annulation process, which is a significant departure from conventional synthetic methods. This process utilizes rongalite as a tethered C-S synthon, which serves as triple C1 units and as a source of sulfone, demonstrating a chemoselective usage that is noteworthy in synthetic chemistry . Additionally, a practical and efficient synthesis of 1,1-dioxo-hexahydro-1λ6-thiopyran-4-carbaldehyde has been reported, overcoming challenges such as high aqueous solubility of the product and intermediates by forming a crystalline bisulfite adduct for isolation and purification .
Molecular Structure Analysis
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide. However, the synthesis of related compounds, such as tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, demonstrates the potential for these aldehyde groups to participate in anion binding reactions, particularly with dihydrogenphosphate and pyrophosphate anions . This suggests that the aldehyde group in Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide could also engage in similar chemical interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide are not explicitly described in the provided papers. However, the synthesis methods imply that the compound has high aqueous solubility, which can be a challenge during isolation and purification . The presence of the sulfonyl group would also contribute to the compound's polarity and could affect its solubility in organic solvents. The reactivity of the aldehyde group could make it a versatile intermediate in various chemical transformations.
科学的研究の応用
Synthesis and Chemical Properties
Tetrahydro-2H-thiopyran 1,1-dioxides can be synthesized through a [1+1+1+1+1+1] annulation process, utilizing rongalite as a tethered C-S synthon. This method presents a unique approach for constructing these compounds, with rongalite serving as triple C1 units and as a source of sulfone (Chen et al., 2022).
The compound has been involved in microwave-assisted and ultrasonic-assisted three-component heterocyclization processes, highlighting its versatility in chemical reactions (Gladkov et al., 2013).
A practical and efficient synthesis method for 1,1-dioxo-hexahydro-1λ6-thiopyran-4-carbaldehyde has been reported, overcoming challenges related to the high aqueous solubility of the product and intermediates (Bio et al., 2008).
Applications in Medicinal Chemistry
- Thiopyrano[2,3-d]thiazole-6-carbaldehydes, a related compound, have been synthesized and evaluated for anticancer and antiviral activities. Specific derivatives showed promising results against leukemia, EBV virus, Herpes simplex virus, and Hepatitis C virus (Lozynskyi et al., 2016).
Photochemical Properties
- Tetraaryl-4H-thiopyrans exhibit reversible photochemical color changes after UV illumination. This property has potential applications in the field of photochemistry (Šbebek et al., 1992).
Conformational Analysis
- A study on the conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides provides insight into the structural and energetic aspects of these compounds. The findings are relevant to understanding the conformational preferences and stability of such molecules (Freeman et al., 2002).
Novel Synthetic Approaches
- The synthesis of thiopyrano[2,3-b]quinolines via L-proline catalyzed, three-component reactions, highlights the utility of Tetrahydro-2H-thiopyran derivatives in constructing complex organic molecules (Kanani & Patel, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .
特性
IUPAC Name |
1,1-dioxothiane-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c7-5-6-1-3-10(8,9)4-2-6/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNUBLDIUFQXPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



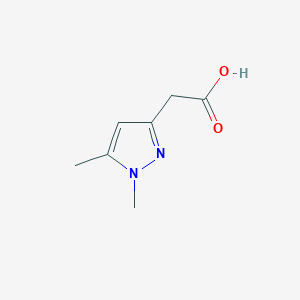
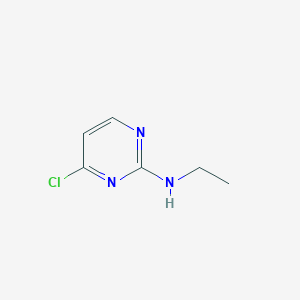

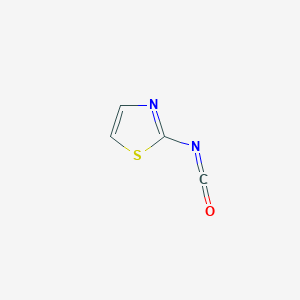
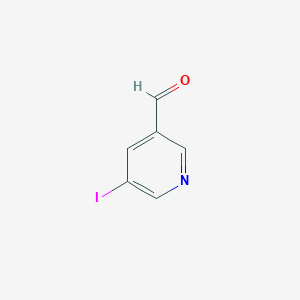

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)
![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)
